

"Linolenyl linoleate" chemical and physical properties

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Linolenyl Linoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl linoleate (C36H62O2) is a wax ester of significant interest in various scientific fields, including lipidomics, materials science, and cosmetics. As an ester formed from two essential fatty acids, α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), its biological properties and potential applications are subjects of ongoing research. This technical guide provides a detailed overview of the chemical and physical properties of **linolenyl linoleate**, experimental protocols for its synthesis and analysis, and an exploration of the biological pathways of its constituent fatty acids.

Chemical and Physical Properties

Linolenyl linoleate is a long-chain unsaturated wax ester. While specific experimental data for some of its physical properties are not readily available in the literature, its characteristics can be inferred from the general properties of similar wax esters.[1][2] Unsaturated wax esters, like **linolenyl linoleate**, generally have lower melting points and are more likely to be liquids at room temperature compared to their saturated counterparts.[2]



General Information

Property	Value	Source
IUPAC Name	[(9Z,12Z,15Z)-octadeca- 9,12,15-trienyl] (9Z,12Z)- octadeca-9,12-dienoate	PubChem[3]
Synonyms	9Z,12Z,15Z-octadecatrienyl 9Z,12Z-octadecadienoate, WE(18:3(9Z,12Z,15Z)/18:2(9Z, 12Z))	PubChem[3]
Chemical Formula	C36H62O2	PubChem[3]
Molecular Weight	526.88 g/mol	PubChem[3]
Physical State	Liquid at room temperature	Inferred from unsaturated wax ester properties[2]

Physicochemical Data



Property	Value	Source
XlogP3	14.9	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	29	PubChem[3]
Topological Polar Surface Area	26.3 Ų	PubChem[3]
Solubility	Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. Insoluble in water.[4] The solubility of long-chain wax esters in ethanol increases with temperature.[5]	Cyberlipid[4], ResearchGate[5]
Density	Not experimentally determined. The density of a C36 alkane (hexatriacontane) is approximately 0.81 g/cm³ at 25°C, which can serve as a rough estimate.	Inferred
Melting Point	Not experimentally determined. The presence of multiple double bonds suggests a low melting point, likely below 0°C.	Inferred from general properties of unsaturated wax esters[1][2]
Boiling Point	Not experimentally determined. High molecular weight esters have high boiling points and typically require vacuum distillation to prevent decomposition. The boiling point of methyl linoleate is 207 °C at 12 mmHg.[6]	Inferred



Experimental Protocols Synthesis: Lipase-Catalyzed Esterification

The synthesis of wax esters like **linolenyl linoleate** can be efficiently achieved through enzymatic catalysis, which offers high selectivity and milder reaction conditions compared to traditional chemical methods. Lipases are commonly employed for this purpose.

Objective: To synthesize **linolenyl linoleate** from linoleic acid and linolenyl alcohol using a lipase catalyst.

Materials:

- Linoleic acid
- Linolenyl alcohol
- Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
- Anhydrous organic solvent (e.g., hexane or a mixture of hexane and 2-butanone)[7]
- Molecular sieves (to remove water produced during the reaction)
- Reaction vessel with temperature control and stirring

Procedure:

- Reactant Preparation: Dissolve equimolar amounts of linoleic acid and linolenyl alcohol in the chosen anhydrous organic solvent in the reaction vessel. A solvent mixture of hexane/2-butanone (e.g., 75:25 v/v) can be used to improve the solubility of the reactants.[7]
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically in the range of 5-10% of the total substrate weight.
- Water Removal: Add activated molecular sieves to the reaction mixture to sequester the water produced during esterification, which drives the reaction equilibrium towards product formation.



- Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring to ensure proper mixing.
- Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Product Isolation: Once the reaction reaches completion (as indicated by the consumption of reactants), the immobilized enzyme is removed by filtration. The solvent is then evaporated under reduced pressure.
- Purification: The crude product can be purified using column chromatography on silica gel to isolate the pure **linolenyl linoleate**.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters, providing both qualitative and quantitative information.

Objective: To identify and quantify **linolenyl linoleate** in a sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for high-temperature analysis (e.g., a low-polarity column like DB-5ms or equivalent)

Sample Preparation:

• Dissolve the sample containing **linolenyl linoleate** in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

Injector Temperature: 300°C



- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute
 - Ramp to 320°C at a rate of 10°C/min
 - Hold at 320°C for 10 minutes
- MS Transfer Line Temperature: 300°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-700

Expected Results: The mass spectrum of **linolenyl linoleate** will show a molecular ion peak (M+) at m/z 526.9. Characteristic fragment ions corresponding to the linolenyl and linoleyl moieties will also be observed, allowing for structural confirmation.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of wax esters, particularly for complex mixtures.

Objective: To separate and quantify **linolenyl linoleate** from other lipid classes.

Instrumentation:

- HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a mass spectrometer)
- Reversed-phase C18 or C30 column



Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:

- · Mobile Phase A: Acetonitrile
- Mobile Phase B: Isopropanol/Hexane mixture

Gradient Elution: A gradient program starting with a higher polarity mobile phase and gradually increasing the proportion of the less polar mobile phase will elute the wax esters.

Detection:

- ELSD: Provides a universal response for non-volatile analytes.
- MS: Provides mass information for identification.

Biological Context and Signaling Pathways

While direct signaling pathways involving **linolenyl linoleate** as a signaling molecule have not been extensively characterized, its biological significance can be understood through the metabolic pathways of its constituent fatty acids: linoleic acid (LA) and α -linolenic acid (ALA).[8] [9] Both are essential fatty acids that serve as precursors to a variety of bioactive signaling molecules.

The metabolic fate of dietary wax esters involves hydrolysis by lipases into their constituent fatty acids and fatty alcohols.[2][10] These components are then absorbed and can enter various metabolic and signaling pathways.

Metabolic Pathway of Linoleic Acid (Omega-6)

Linoleic acid is the parent compound of the omega-6 fatty acid family. It is metabolized into a cascade of signaling molecules, including prostaglandins and leukotrienes, which are key mediators of inflammation.[11] Linoleic acid itself has been shown to induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.[12] It can also enhance the growth-promoting effects of insulin-like growth factor-I in arterial smooth muscle cells via a phospholipase D-dependent pathway.[13]



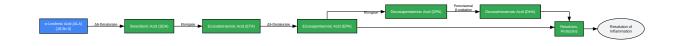


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Metabolic conversion of Linoleic Acid to pro-inflammatory eicosanoids.

Metabolic Pathway of α -Linolenic Acid (Omega-3)

α-Linolenic acid is the precursor for the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[14] These fatty acids are known for their anti-inflammatory properties, often acting in opposition to the pro-inflammatory effects of omega-6 fatty acid derivatives.[15][16] The conversion of ALA to EPA and DHA is a crucial pathway for maintaining a balanced inflammatory response.



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Metabolic conversion of ALA to anti-inflammatory resolvins and protectins.

Conclusion

Linolenyl linoleate is a complex lipid with properties derived from its constituent essential fatty acids. This guide has provided a summary of its known chemical and physical characteristics, along with detailed protocols for its synthesis and analysis, which are crucial for researchers in the field. While direct signaling pathways for the intact ester are yet to be fully elucidated, understanding the metabolic fate of its components provides a strong foundation for hypothesizing its biological roles. Further research into the specific activities of **linolenyl**



linoleate will undoubtedly uncover novel applications in drug development and other scientific disciplines.

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